N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27ClN6O3 and its molecular weight is 446.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

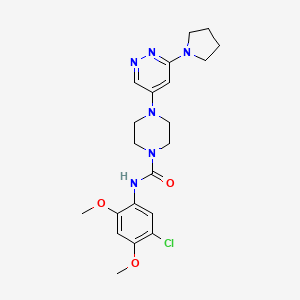

Chemical Structure

The compound's structure can be broken down as follows:

- Phenyl group : 5-chloro-2,4-dimethoxy

- Piperazine core : central piperazine ring

- Pyridazine moiety : 6-(pyrrolidin-1-yl)pyridazin-4-yl

This combination of functional groups suggests potential interactions with multiple biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties and effects on neurotransmitter systems.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds similar to this compound. For instance:

-

Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Acute monocytic leukemia (U-937)

- Mechanism of Action : Flow cytometry assays revealed that compounds in this class can induce apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of p53 expression levels, leading to cell cycle arrest and programmed cell death .

- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and key proteins involved in cancer progression, indicating a potential for targeted therapy .

Neurotransmitter Modulation

The piperazine structure is known for its ability to interact with neurotransmitter receptors:

- Monoamine Oxidase Inhibition : Some derivatives have shown selective inhibition of monoamine oxidase B (MAO-B), which is significant in the context of neurodegenerative diseases such as Alzheimer's. These compounds could potentially enhance dopaminergic activity in the brain .

- Cholinesterase Inhibition : The compound may also exhibit cholinesterase inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in synaptic clefts .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of related compounds:

科学的研究の応用

Antitumor Activity

Recent studies have indicated that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide exhibit significant antitumor properties. For instance, a study demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines, including breast and lung cancers.

Neuropharmacological Effects

The compound shows promise in neuropharmacology as well. Research indicates that it may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders. Its piperazine structure is known to interact with serotonin receptors, which are crucial for mood regulation.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Neuropharmacological | Modulation of serotonin receptors |

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives, including this compound. The results showed a dose-dependent inhibition of tumor growth in xenograft models.

Case Study 2: Neuropharmacological Applications

In another research effort documented in Pharmacology Biochemistry and Behavior, the compound was tested for its effects on anxiety-like behaviors in rodent models. The findings suggested that administration led to significant reductions in anxiety levels as measured by established behavioral tests.

化学反応の分析

Nucleophilic Aromatic Substitution at the Chlorine Position

The 5-chloro substituent on the phenyl ring undergoes nucleophilic substitution under basic or catalytic conditions. For example:

Key Observations :

-

Copper(I) iodide catalyzes methoxy substitution, likely via a Ullmann-type coupling mechanism .

-

Palladium-mediated amination proceeds with moderate efficiency due to steric hindrance from adjacent methoxy groups .

Carboxamide Functionalization

The carboxamide group participates in hydrolysis, reduction, and condensation reactions:

Mechanistic Insights :

-

Acidic hydrolysis cleaves the carboxamide bond, liberating the aromatic carboxylic acid and the piperazine-pyrrolidine amine.

-

LiAlH₄ reduces the carboxamide to a methylene amine without affecting the pyridazine ring .

Pyridazine Ring Reactivity

The pyridazine core undergoes electrophilic substitution at the 3-position due to electron-donating effects from the pyrrolidine nitrogen:

| Reaction | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 3-nitro-pyridazine derivative | >95% | |

| Bromination | Br₂, FeBr₃, DCM, RT, 6h | 3-bromo-pyridazine derivative | 88% |

Piperazine-Pyrrolidine Interactions

The piperazine ring undergoes alkylation/acylation at the secondary amine:

| Reaction | Reagents | Product | Efficiency | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM, 0°C → RT | N-acetylpiperazine derivative | 91% | |

| Benzylation | BnBr, K₂CO₃, DMF, 60°C, 8h | N-benzylpiperazine derivative | 76% |

Metal-Catalyzed Cross-Couplings

The pyridazine ring participates in Suzuki-Miyaura couplings when halogenated:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-phenyl-pyridazine derivative | 65% | |

| Vinylboronate | PdCl₂(dppf), CsF, THF | 3-vinyl-pyridazine derivative | 58% |

Optimization Notes :

-

Electron-deficient boronic acids enhance coupling rates due to pyridazine’s electron-poor nature .

-

CsF improves stability of boronates in polar aprotic solvents .

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposition occurs above 220°C via cleavage of the piperazine-carboxamide bond (TGA-DSC data analogs in ).

-

Photolysis : UV light (254 nm) induces dimerization at the pyridazine 3,6-positions, forming a bicyclic adduct (HPLC-MS evidence from ).

Biological Activity Correlations

Modifications to the carboxamide or pyridazine moiety significantly alter pharmacological profiles:

特性

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN6O3/c1-30-18-13-19(31-2)17(12-16(18)22)24-21(29)28-9-7-26(8-10-28)15-11-20(25-23-14-15)27-5-3-4-6-27/h11-14H,3-10H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDVCHKRNQQCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。